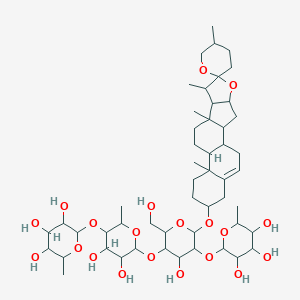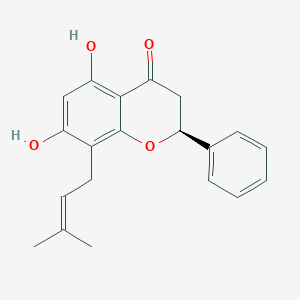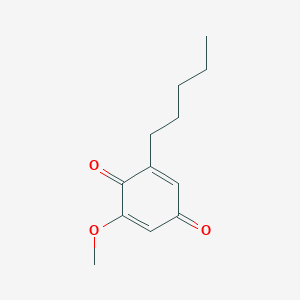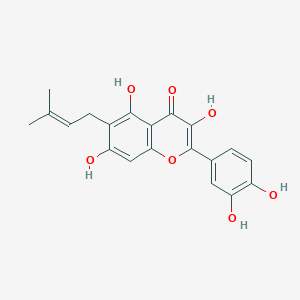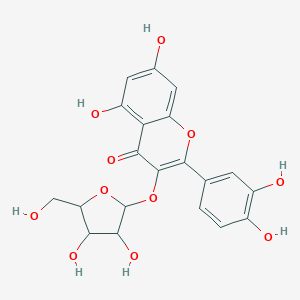
Avicularine
Vue d'ensemble
Description
L'avicularine est un glycoside de flavonol bioactif isolé de diverses plantes, notamment le Polygonum aviculare, le Rhododendron aureum et le Taxillus kaempferi . Elle est connue pour ses avantages potentiels pour la santé, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . Le nom systématique IUPAC de l'this compound est 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphényl)-5,7-dihydroxy-4H-1-benzopyran-4-one .
Applications De Recherche Scientifique
Avicularin has a wide range of scientific research applications:
Mécanisme D'action
Avicularin is a bioactive flavonol isolated from various plants, including Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi . It has been reported to possess diverse pharmacological properties such as anti-inflammatory, anti-infectious, and anti-cancer effects . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on Avicularin’s action.
Target of Action
Avicularin primarily targets the NF-κB (p65), COX-2, and PPAR-γ activities . These targets play crucial roles in inflammation and cancer progression. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. COX-2 is an enzyme responsible for inflammation and pain, and PPAR-γ is a nuclear receptor that plays a role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Avicularin interacts with its targets, leading to significant changes in cellular processes. It inhibits NF-κB (p65), COX-2, and PPAR-γ activities , which results in the suppression of inflammation and promotion of apoptosis . For instance, in lung cancer cells (A549), Avicularin has been found to promote apoptosis and halt the cell cycle at the G2/M phase .
Biochemical Pathways
Avicularin affects several biochemical pathways. It suppresses lipid accumulation through the repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells . In the context of hepatocellular carcinoma, Avicularin has been shown to regulate the NF‑κB/COX‑2/PPAR‑γ activities . In lung cancer, it inhibits inflammation, oxidative stress, and induces apoptosis .
Pharmacokinetics
Avicularin is rapidly eliminated from the systemic circulation within 1 hour post-dose, with a half-life (t1/2) of 0.8 ± 0.3 hours and a clearance rate (CL) of 55.3 ± 8.2 L/h/kg . These pharmacokinetic properties suggest that Avicularin has a relatively short duration of action, which may influence its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of Avicularin’s action are multifaceted. It has been shown to significantly reduce cellular viability in lung cancer cells (A549) and promote apoptosis . In hepatocellular carcinoma, Avicularin treatment markedly decreases cell proliferation and induces apoptosis . It also inhibits cell migration and invasion, thereby potentially limiting cancer metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Avicularin. For instance, in a study investigating the effects of Avicularin on lead-induced hepatotoxicity, it was found that Avicularin significantly reduced hepatic inflammation, endoplasmic reticulum stress, and glucose metabolism disorder induced by lead . This suggests that the presence of environmental toxins like lead can influence the therapeutic efficacy of Avicularin.
Analyse Biochimique
Biochemical Properties
Avicularin interacts with several enzymes and proteins in biochemical reactions. It inhibits the activities of NF-κB (p65), COX-2, and PPAR-γ . It also interacts with enzymes involved in glucose metabolism, such as hexokinase (HK), pyruvate kinase (PK), glucokinase (GK), glycogen phosphorylase (PYG), phosphoenolpyruvate carboxy kinase (PEPCK), and glucose-6-phosphate dehydrogenase (G6PD) .
Cellular Effects
Avicularin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It reduces hepatic inflammation, endoplasmic reticulum stress (ERS), and glucose metabolism disorder induced by lead . It also decreases the serum biochemical indicators of glucose metabolism .
Molecular Mechanism
At the molecular level, Avicularin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It decreases the protein expression levels of glucose-regulated protein 78 (GRP78), phosphorylated inositol requiring enzyme 1 (p-IRE1), phosphorylated RNA-dependent protein kinase-like ER kinase (p-PERK), and phosphorylated eukaryotic initiation factor 2α (p-eIF2α) .
Metabolic Pathways
Avicularin is involved in several metabolic pathways. It interacts with enzymes involved in glucose metabolism, such as hexokinase (HK), pyruvate kinase (PK), glucokinase (GK), glycogen phosphorylase (PYG), phosphoenolpyruvate carboxy kinase (PEPCK), and glucose-6-phosphate dehydrogenase (G6PD) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'avicularine peut être synthétisée par glycosylation de la quercétine avec de l'arabinose. La réaction implique généralement l'utilisation d'un donneur de glycosyle, tel que le bromure d'arabinofuranosyle, et d'un catalyseur, tel que le carbonate d'argent, dans un solvant approprié comme le dichlorométhane . La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du donneur de glycosyle.
Méthodes de production industrielle
La production industrielle de l'this compound implique l'extraction à partir de sources végétales. Le processus comprend les étapes suivantes :
Collecte de matières végétales : Récolte de plantes riches en this compound, telles que le Polygonum aviculare.
Extraction : Utilisation de solvants tels que le méthanol ou l'éthanol pour extraire l'this compound de la matière végétale.
Purification : Utilisation de techniques telles que la chromatographie sur colonne pour purifier l'this compound de l'extrait brut.
Analyse Des Réactions Chimiques
Types de réactions
L'avicularine subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour produire de la quercétine et d'autres produits d'oxydation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Principaux produits formés
Oxydation : Qercétine et autres produits d'oxydation.
Hydrolyse : Qercétine et arabinose.
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
L'this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :
Comparaison Avec Des Composés Similaires
L'avicularine est similaire à d'autres glycosides de flavonol, tels que :
Qercétine : Qercétine-3-O-rhamnoside, connue pour ses propriétés anti-inflammatoires et antioxydantes.
Isoquercétine : Qercétine-3-O-glucoside, étudié pour ses effets anticancéreux et neuroprotecteurs potentiels.
Unicité
L'this compound est unique en raison de sa glycosylation spécifique avec de l'arabinose, ce qui influence sa solubilité, sa biodisponibilité et son activité biologique par rapport à d'autres glycosides de flavonol .
Propriétés
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCDNTVZSILEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
572-30-5 | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









